molecular formula C16H17N3O2 B13880853 3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid

3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid

Cat. No.: B13880853
M. Wt: 283.32 g/mol
InChI Key: PYTLZCAGIJVMIG-UHFFFAOYSA-N
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Description

3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a pyridine ring substituted with a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid typically involves the reaction of N-phenylpiperazine with 2-chloro-5-nitropyridine to form 1-(5-nitropyridin-2-yl)-4-phenylpiperazine. This intermediate is then reduced to 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, which is further converted to the desired compound through a series of substitution, cyclization, and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its activity against certain enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. This inhibition is achieved through competitive and non-competitive binding to the enzyme, affecting its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid apart from these similar compounds is its specific substitution pattern and the presence of both a piperazine and a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

3-(4-phenylpiperazin-1-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C16H17N3O2/c20-16(21)14-6-7-17-12-15(14)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,20,21)

InChI Key

PYTLZCAGIJVMIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CN=C3)C(=O)O

Origin of Product

United States

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